molecular formula C15H14BrNO2 B12670848 2-Bromo-6-(2-(p-tolyl)-1,3-dioxolan-2-yl)pyridine CAS No. 87848-96-2

2-Bromo-6-(2-(p-tolyl)-1,3-dioxolan-2-yl)pyridine

Cat. No.: B12670848
CAS No.: 87848-96-2
M. Wt: 320.18 g/mol
InChI Key: WVNVMLQIFKCIQC-UHFFFAOYSA-N
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Description

EINECS 289-351-0, also known as 2,2’-Azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder with the molecular formula C8H12N4. This compound is known for its ability to decompose and generate free radicals, which are essential for initiating polymerization processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-Azobis(2-methylpropionitrile) is typically synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

CH3C(CN)OH+N2H4C8H12N4+H2O\text{CH}_3\text{C}(\text{CN})\text{OH} + \text{N}_2\text{H}_4 \rightarrow \text{C}_8\text{H}_{12}\text{N}_4 + \text{H}_2\text{O} CH3​C(CN)OH+N2​H4​→C8​H12​N4​+H2​O

Industrial Production Methods

In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for its applications in polymerization.

Chemical Reactions Analysis

Types of Reactions

2,2’-Azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals are highly reactive and can initiate various polymerization reactions, including:

    Addition Polymerization: The free radicals generated by the decomposition of 2,2’-Azobis(2-methylpropionitrile) can add to monomers, leading to the formation of polymers.

    Chain Transfer Reactions: The free radicals can also participate in chain transfer reactions, where the radical is transferred to another molecule, continuing the polymerization process.

Common Reagents and Conditions

The decomposition of 2,2’-Azobis(2-methylpropionitrile) is typically carried out at elevated temperatures, often in the range of 60-80°C. Common solvents used in these reactions include toluene, benzene, and other organic solvents that can dissolve both the initiator and the monomers.

Major Products Formed

The primary products formed from the decomposition of 2,2’-Azobis(2-methylpropionitrile) are free radicals, which then initiate the polymerization of monomers to form polymers. The specific polymers formed depend on the monomers used in the reaction.

Scientific Research Applications

2,2’-Azobis(2-methylpropionitrile) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

    Chemistry: It is extensively used as a radical initiator in the synthesis of polymers, copolymers, and block copolymers. Its ability to generate free radicals makes it a valuable tool in studying polymerization mechanisms.

    Biology: In biological research, 2,2’-Azobis(2-methylpropionitrile) is used to study the effects of free radicals on biological systems. It serves as a model compound for investigating oxidative stress and its impact on cellular processes.

    Medicine: The compound is used in the development of drug delivery systems, where its radical-initiating properties are harnessed to create polymer-based carriers for controlled drug release.

    Industry: In industrial applications, 2,2’-Azobis(2-methylpropionitrile) is used in the production of plastics, rubbers, and other polymer-based materials. Its role as a radical initiator is crucial in achieving the desired properties of these materials.

Mechanism of Action

The mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves its decomposition to generate free radicals. These radicals are highly reactive species that can initiate polymerization reactions by adding to monomers. The decomposition process can be represented as follows:

C8H12N42C4H6N2\text{C}_8\text{H}_{12}\text{N}_4 \rightarrow 2 \text{C}_4\text{H}_6\text{N}_2^\cdot C8​H12​N4​→2C4​H6​N2⋅​

The generated radicals then react with monomers, leading to the formation of polymer chains. The molecular targets of these radicals are the double bonds in the monomers, which undergo addition reactions to form the polymer.

Comparison with Similar Compounds

2,2’-Azobis(2-methylpropionitrile) is unique among radical initiators due to its specific decomposition temperature and the nature of the radicals it generates. Similar compounds include:

    Benzoyl Peroxide: Another commonly used radical initiator, but it decomposes at a lower temperature and generates different radicals.

    Azobisisobutyronitrile (AIBN): Similar in structure and function to 2,2’-Azobis(2-methylpropionitrile), but with slightly different decomposition characteristics.

    Cumene Hydroperoxide: Used as a radical initiator in different polymerization processes, but it has a different decomposition mechanism.

The uniqueness of 2,2’-Azobis(2-methylpropionitrile) lies in its specific decomposition temperature and the stability of the radicals it generates, making it suitable for a wide range of polymerization reactions.

Properties

CAS No.

87848-96-2

Molecular Formula

C15H14BrNO2

Molecular Weight

320.18 g/mol

IUPAC Name

2-bromo-6-[2-(4-methylphenyl)-1,3-dioxolan-2-yl]pyridine

InChI

InChI=1S/C15H14BrNO2/c1-11-5-7-12(8-6-11)15(18-9-10-19-15)13-3-2-4-14(16)17-13/h2-8H,9-10H2,1H3

InChI Key

WVNVMLQIFKCIQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(OCCO2)C3=NC(=CC=C3)Br

Origin of Product

United States

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